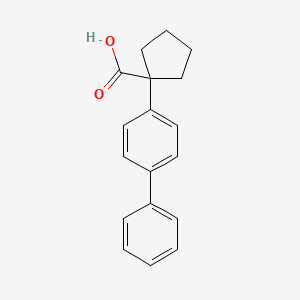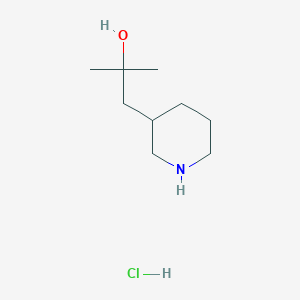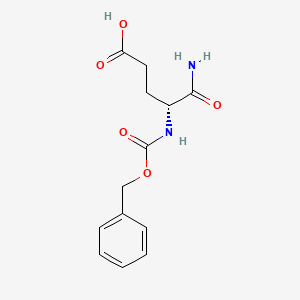
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a keto group, and a phenylmethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling agents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid assembly of the peptide chain on a solid support.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- (4R)-5-amino-5-oxo-4-(methoxycarbonylamino)pentanoic acid
- (4R)-5-amino-5-oxo-4-(ethoxycarbonylamino)pentanoic acid
- (4R)-5-amino-5-oxo-4-(benzylamino)pentanoic acid
Uniqueness
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H16N2O5 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m1/s1 |
Clave InChI |
NHFBOIIKTDKSRE-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
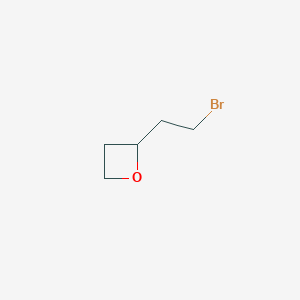
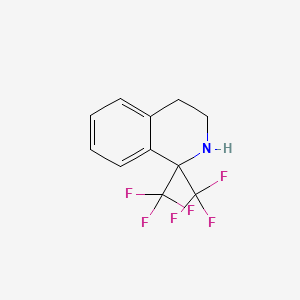

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
